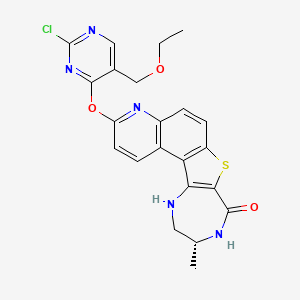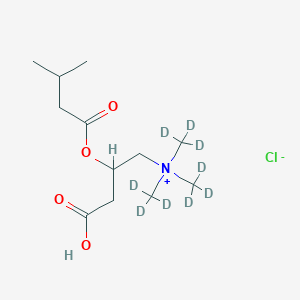![molecular formula C26H44N4O5S B10829614 2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829614.png)
2-{2-[[(4-methoxy-2,6-dimethylphenyl)sulphonyl]-(methyl)amino]ethoxy}-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI 113823 is a selective and potent antagonist of the Bradykinin 1 receptor (B1R). This compound is highly soluble and exhibits a favorable pharmacokinetic profile, making it suitable for in vivo experiments. It is known for its high affinity for the human B1 receptor and negligible binding to the Bradykinin 2 receptor (B2R) .
Preparation Methods
The synthesis of BI 113823 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the bicyclic core through a series of cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance selectivity and potency. This may include alkylation, acylation, and sulfonation reactions.
Purification and characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
BI 113823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce or replace functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield specific hydrolyzed products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BI 113823 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the Bradykinin 1 receptor and its role in various biological processes.
Biology: Employed in studies investigating the role of the Bradykinin 1 receptor in inflammation, pain, and other physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions involving chronic inflammation, pain, and other related disorders.
Industry: Utilized in the development of new drugs targeting the Bradykinin 1 receptor and related pathways
Mechanism of Action
BI 113823 exerts its effects by selectively binding to the Bradykinin 1 receptor, thereby blocking the binding of endogenous kinins. This inhibition prevents the activation of the signaling pathway that leads to increased intracellular calcium ion concentration and subsequent inflammatory responses. The compound does not exhibit significant binding to the Bradykinin 2 receptor, ensuring its selectivity and reducing off-target effects .
Comparison with Similar Compounds
BI 113823 is unique in its high selectivity and potency for the Bradykinin 1 receptor. Similar compounds include:
BI-5832: A structurally similar compound used as a negative control in studies involving BI 113823. .
Other Bradykinin 1 receptor antagonists: Various other compounds targeting the Bradykinin 1 receptor, but with differing selectivity, potency, and pharmacokinetic profiles.
BI 113823 stands out due to its favorable pharmacokinetic profile, high solubility, and potent activity, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H44N4O5S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[(1S,3R)-3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C26H44N4O5S/c1-20-16-24(34-6)17-21(2)26(20)36(32,33)28(4)14-15-35-19-25(31)29(5)22-8-7-9-23(18-22)30-12-10-27(3)11-13-30/h16-17,22-23H,7-15,18-19H2,1-6H3/t22-,23+/m0/s1 |
InChI Key |
BUIJBFHGUQJYSD-XZOQPEGZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)[C@H]2CCC[C@H](C2)N3CCN(CC3)C)C)OC |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)C2CCCC(C2)N3CCN(CC3)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


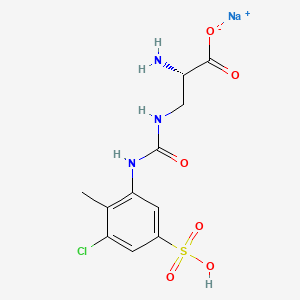

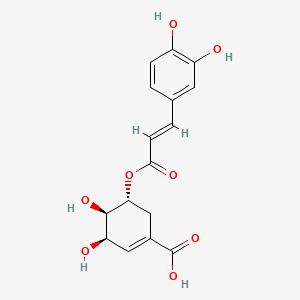


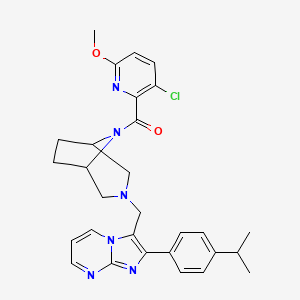
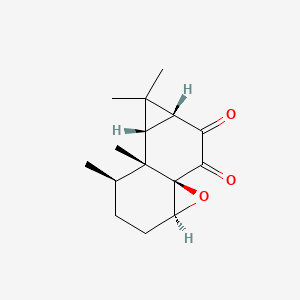
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)
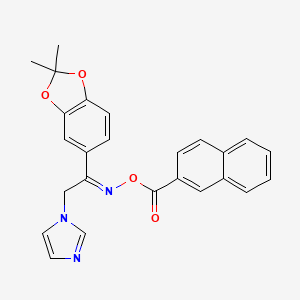

![8,8-dimethyl-4-[2-(methylamino)propanoylamino]-5-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829622.png)

